molecular formula C9H6N2S B1602028 2-Methylbenzo[d]thiazole-5-carbonitrile CAS No. 90418-93-2

2-Methylbenzo[d]thiazole-5-carbonitrile

Cat. No.: B1602028
CAS No.: 90418-93-2
M. Wt: 174.22 g/mol
InChI Key: LMGBAGZYSFICDQ-UHFFFAOYSA-N
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Description

2-Methylbenzo[d]thiazole-5-carbonitrile is a heterocyclic compound with the molecular formula C₉H₆N₂S. It is known for its unique structure, which includes a benzothiazole ring substituted with a methyl group at the 2-position and a cyano group at the 5-position.

Biochemical Analysis

Biochemical Properties

2-Methylbenzo[d]thiazole-5-carbonitrile plays a significant role in biochemical reactions, particularly as an inhibitor of monoamine oxidase (MAO) enzymes. It has been shown to selectively inhibit the MAO-B isoform, which is involved in the metabolism of neurotransmitters such as dopamine . This inhibition is crucial for potential therapeutic applications in treating neurodegenerative disorders like Parkinson’s disease. The compound interacts with the active site of the enzyme, forming a stable complex that prevents the enzyme from catalyzing the oxidative deamination of neurotransmitters .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of MAO-B by this compound leads to increased levels of dopamine in neuronal cells, which can enhance neurotransmission and improve motor function in models of Parkinson’s disease . Additionally, the compound has been observed to affect the expression of genes involved in oxidative stress response, potentially offering neuroprotective effects .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of MAO-B, inhibiting its enzymatic activity. This binding involves interactions with key amino acid residues within the enzyme’s active site, leading to a conformational change that stabilizes the enzyme-inhibitor complex . Furthermore, this compound may also influence other molecular pathways by modulating the activity of transcription factors and signaling proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits good stability under standard storage conditions, maintaining its biochemical activity over extended periods In vitro studies have shown that prolonged exposure to this compound can lead to sustained inhibition of MAO-B activity, with potential implications for chronic treatment scenarios .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits MAO-B activity without significant adverse effects . At higher doses, toxic effects such as hepatotoxicity and neurotoxicity have been observed . These findings highlight the importance of optimizing dosage regimens to balance therapeutic efficacy and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with MAO-B. The inhibition of MAO-B by the compound affects the metabolic flux of neurotransmitters, leading to altered levels of metabolites such as dopamine and its degradation products . Additionally, the compound may interact with other enzymes and cofactors involved in neurotransmitter metabolism, further influencing metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound is likely to be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it may bind to intracellular proteins that facilitate its distribution to specific cellular compartments . The localization and accumulation of this compound within tissues are critical for its biochemical activity and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound is likely to be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, its interaction with MAO-B, which is located on the outer mitochondrial membrane, suggests that this compound may accumulate in mitochondria . This localization is crucial for its inhibitory effects on the enzyme and its overall biochemical activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylbenzo[d]thiazole-5-carbonitrile typically involves the reaction of 2-methylbenzothiazole with cyanogen bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 2-Methylbenzo[d]thiazole-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Methylbenzo[d]thiazole-5-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methylbenzo[d]thiazole-5-carbonitrile involves its interaction with specific molecular targets. For instance, it has been found to inhibit monoamine oxidase B (MAO-B), an enzyme involved in the metabolism of neurotransmitters. This inhibition is achieved through the binding of the compound to the active site of the enzyme, thereby preventing the breakdown of neurotransmitters and leading to increased levels of these chemicals in the brain .

Comparison with Similar Compounds

Uniqueness: 2-Methylbenzo[d]thiazole-5-carbonitrile is unique due to the presence of both the methyl and cyano groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

2-methyl-1,3-benzothiazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2S/c1-6-11-8-4-7(5-10)2-3-9(8)12-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMGBAGZYSFICDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60568035
Record name 2-Methyl-1,3-benzothiazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60568035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90418-93-2
Record name 2-Methyl-1,3-benzothiazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60568035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methylbenzo[d]thiazole-5-carbonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

28.0 g of 5-bromo-2-methylbenzothiazole was dissolved in 200 ml of N-methyl-2-pyrrolidone, the solution thus prepared was mixed with 13.8 g of cuprous cyanide and a catalytically effective amount of copper sulfate, and the mixture was stirred for 4 hours with heating at a temperature of 180° to 190° C. in a stream of nitrogen. The resulting reaction solution was poured into water, and insoluble materials thus formed were collected by filtration. The thus collected insoluble materials were mixed with a mixture consisting of 22 ml of methylenediamine and 50 ml of water, and the resulting mixture was stirred thoroughly. After extraction with benzene, the resulting organic layer was washed with water, and dried to distill of benzene. Thereafter, the residue thus formed was washed with ethanol to obtain 10.22 g of 2-methyl-5-benzothiazolecarbonitrile in the form of light brown crystals.
Quantity
28 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
[Compound]
Name
cuprous cyanide
Quantity
13.8 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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